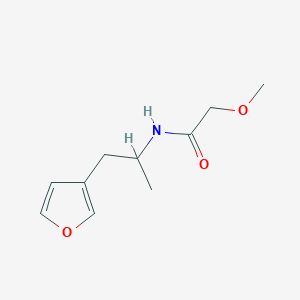

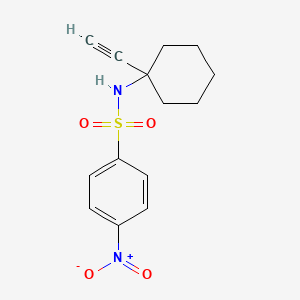

![molecular formula C17H20N4O6S2 B3007629 2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034592-62-4](/img/structure/B3007629.png)

2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

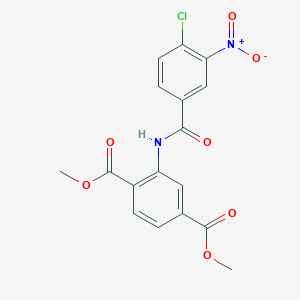

This compound is an organic molecule with several functional groups. It contains a benzo[c][1,2,5]thiadiazole ring, which is a type of heterocyclic compound . It also has an amine group, which is a functional group that contains a basic nitrogen atom with a lone pair . Additionally, it has a sulfamoyl group and a phenoxy group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[c][1,2,5]thiadiazole ring, for example, is a planar, aromatic ring system . The presence of the amine group could lead to the formation of different isomers, depending on the position of the alkyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amine group can participate in a variety of reactions, such as acid-base reactions . The benzo[c][1,2,5]thiadiazole ring could also be involved in electrophilic substitution reactions .Scientific Research Applications

Antimicrobial and Antiviral Applications

The benzothiadiazole core of the compound is known for its antimicrobial properties. Research indicates that derivatives of benzothiadiazine dioxides exhibit significant activity against a variety of microbial and viral pathogens. This makes the compound a potential candidate for the development of new antimicrobial and antiviral agents, which could be particularly useful in the fight against drug-resistant strains of bacteria and viruses .

Antihypertensive Agents

Compounds with a benzothiadiazine dioxide structure have been extensively studied for their antihypertensive effects. They can act as vasodilators and have been shown to lower blood pressure in hypertensive models. This suggests that our compound could be explored as a novel therapeutic agent for managing high blood pressure .

Antidiabetic Activity

Benzothiadiazine dioxides have been reported to exhibit antidiabetic activity by acting as aldose reductase inhibitors. This enzyme plays a role in the development of diabetic complications, and its inhibition is a therapeutic strategy for preventing or treating such conditions. Therefore, the compound could be valuable in diabetes research and treatment .

Anticancer Research

The structural motif of benzothiadiazine is also associated with anticancer properties. It can be used to design and synthesize new compounds that may inhibit the growth of cancer cells. The compound’s potential to act as a chemotherapeutic agent or as a scaffold for developing new anticancer drugs is an area of significant interest .

AMPA Receptor Modulation

The compound has shown promise as a positive allosteric modulator of AMPA receptors. These receptors are involved in fast synaptic transmission in the central nervous system, and modulation of these receptors can have therapeutic implications in neurological disorders such as epilepsy and neurodegenerative diseases .

Analgesic Properties

Derivatives of benzothiadiazine dioxide have been identified with high analgesic activity. This suggests that the compound could be used in the development of new pain-relief medications, potentially with fewer side effects than existing analgesics .

properties

IUPAC Name |

2-[4-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6S2/c1-20-15-4-2-3-5-16(15)21(29(20,25)26)11-10-19-28(23,24)14-8-6-13(7-9-14)27-12-17(18)22/h2-9,19H,10-12H2,1H3,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWAHXKXYMOJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

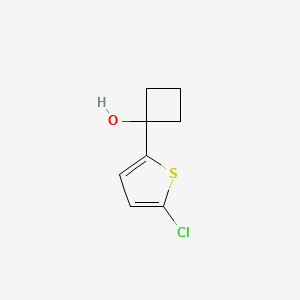

![1-[2-(2-Bromoethoxy)phenyl]ethan-1-one](/img/structure/B3007549.png)

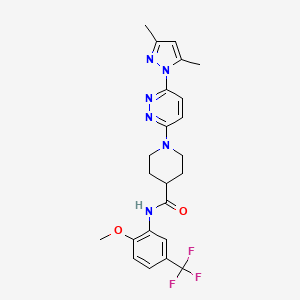

![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)

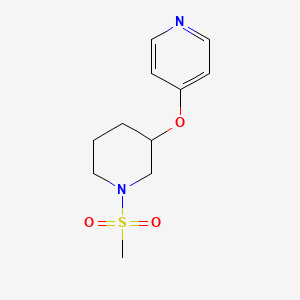

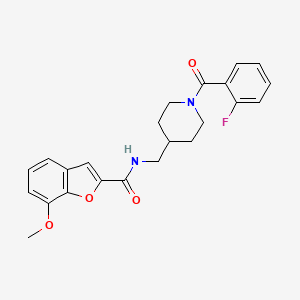

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)

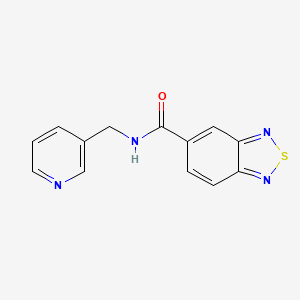

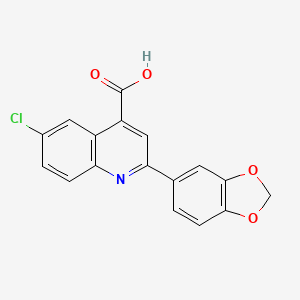

![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)